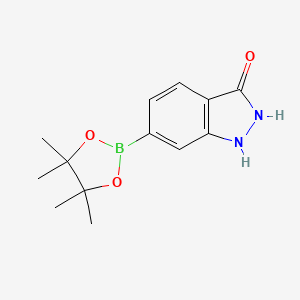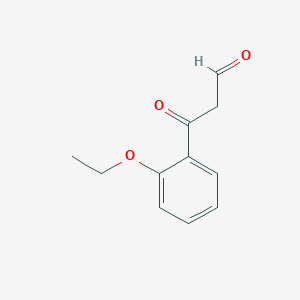
3-(2-Ethoxyphenyl)-3-oxopropanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Ethoxyphenyl)-3-oxopropanal is an organic compound with a molecular formula of C11H12O3 It is a derivative of benzaldehyde, where the aldehyde group is substituted with an ethoxy group at the ortho position and a propanal group at the meta position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyphenyl)-3-oxopropanal typically involves the reaction of 2-ethoxybenzaldehyde with a suitable reagent to introduce the propanal group. One common method is the Claisen-Schmidt condensation, where 2-ethoxybenzaldehyde reacts with acetone in the presence of a base such as sodium hydroxide to form the desired product . The reaction is carried out under reflux conditions, and the product is purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The starting materials are fed into the reactor, and the product is continuously collected, reducing the need for extensive purification steps.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2-Ethoxyphenyl)-3-oxopropanal undergoes various chemical reactions, including:
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-(2-Ethoxyphenyl)-3-oxopropanoic acid.
Reduction: 3-(2-Ethoxyphenyl)-3-hydroxypropanal.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(2-Ethoxyphenyl)-3-oxopropanal has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(2-Ethoxyphenyl)-3-oxopropanal depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, making it a potential anticancer agent . The exact molecular targets and pathways involved are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(2-Methoxyphenyl)-3-oxopropanal: Similar structure but with a methoxy group instead of an ethoxy group.
3-(2-Hydroxyphenyl)-3-oxopropanal: Similar structure but with a hydroxy group instead of an ethoxy group.
3-(2-Chlorophenyl)-3-oxopropanal: Similar structure but with a chloro group instead of an ethoxy group.
Uniqueness
3-(2-Ethoxyphenyl)-3-oxopropanal is unique due to the presence of the ethoxy group, which can influence its reactivity and biological activity. The ethoxy group can increase the compound’s lipophilicity, potentially enhancing its ability to penetrate cell membranes and interact with intracellular targets .
Eigenschaften
Molekularformel |
C11H12O3 |
|---|---|
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
3-(2-ethoxyphenyl)-3-oxopropanal |
InChI |
InChI=1S/C11H12O3/c1-2-14-11-6-4-3-5-9(11)10(13)7-8-12/h3-6,8H,2,7H2,1H3 |
InChI-Schlüssel |
QARMZSBRWVYDTO-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1=CC=CC=C1C(=O)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






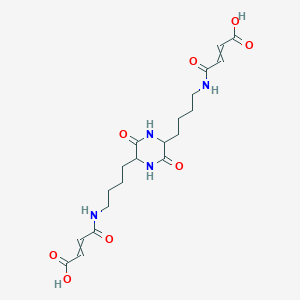

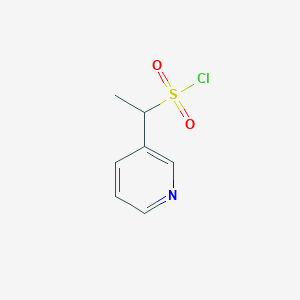
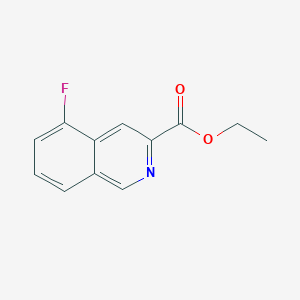
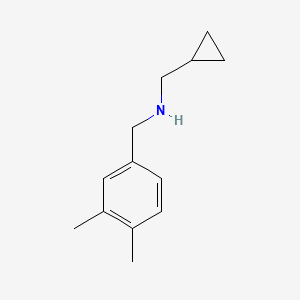
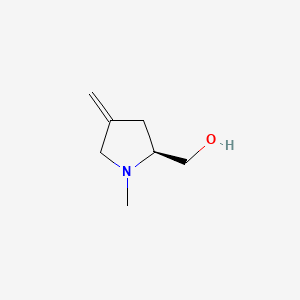
![tert-butyl N-[(1S,2R)-2-amino-4,4-difluorocyclopentyl]carbamate](/img/structure/B13647269.png)

